molecular formula C12H10ClN3O2 B8299867 2-amino-N-(5-chloro-2-pyridinyl)-3-hydroxybenzamide

2-amino-N-(5-chloro-2-pyridinyl)-3-hydroxybenzamide

Cat. No. B8299867
M. Wt: 263.68 g/mol
InChI Key: DTPLCUPIBOPTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE043481E1

Procedure details

To 7.44 g of 3-benzyloxy-N-(5-chloro-2-pyridyl)-2-nitrobenzamide were added 40 ml of trifluoroacetic acid and 3.72 g of pentamethylbenzene and the mixture was stirred at 40° C. for one night. The reaction solution was concentrated in vacuo, a saturated aqueous solution of sodium bicarbonate was added to the resulting residue to such an extent that the residue did not become alkaline and the mixture was extracted with chloroform. The organic layer was extracted with a 1N aqueous solution of sodium hydroxide and the aqueous layer was acidified by adding hydrochloric acid thereto and extracted with chloroform. The extract was dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo and 200 ml of an ethanolic suspension of Raney nickel was added to the resulting residue. The mixture was stirred a hydrogen atmosphere for 6 hours, N,N-dimethylformamide was added and the insoluble matters were filtered off. The solvent was evaporated in vacuo and water was added to the resulting residue. The resulting precipitate was filtered and dried in vacuo to give 4.58 g of 2-amino-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide.
Name
3-benzyloxy-N-(5-chloro-2-pyridyl)-2-nitrobenzamide
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([N+:25]([O-])=O)=[C:11]([CH:22]=[CH:23][CH:24]=1)[C:12]([NH:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1)=[O:13])C1C=CC=CC=1.CC1C(C)=C(C)C(C)=C(C)C=1>FC(F)(F)C(O)=O>[NH2:25][C:10]1[C:9]([OH:8])=[CH:24][CH:23]=[CH:22][C:11]=1[C:12]([NH:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1)=[O:13]

Inputs

Step One
Name
3-benzyloxy-N-(5-chloro-2-pyridyl)-2-nitrobenzamide
Quantity
7.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC1)[N+](=O)[O-]
Name
Quantity
3.72 g
Type
reactant
Smiles
CC=1C(=C(C(=C(C1)C)C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium bicarbonate was added to the resulting residue to such an extent that the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with a 1N aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
by adding hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo and 200 ml of an ethanolic suspension of Raney nickel
ADDITION
Type
ADDITION
Details
was added to the resulting residue
STIRRING
Type
STIRRING
Details
The mixture was stirred a hydrogen atmosphere for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
N,N-dimethylformamide was added
FILTRATION
Type
FILTRATION
Details
the insoluble matters were filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.